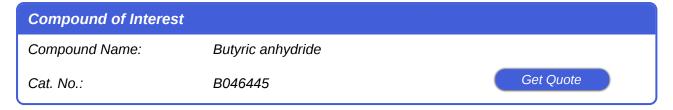


A Technical Guide to the Physical Properties of High-Purity Butyric Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the boiling and melting points of high-purity **butyric anhydride**. It includes detailed experimental protocols for the determination of these properties and explores the compound's relevance in biological signaling pathways pertinent to drug development.

Core Physical and Chemical Properties

Butyric anhydride ((CH₃CH₂CO)₂O), also known as butanoic anhydride, is a colorless liquid with a pungent odor.[1][2] It is a key reagent in organic synthesis, used in the manufacturing of pharmaceuticals, fragrances, dyes, and polymers.[2][3] The compound readily hydrolyzes in the presence of water to form two molecules of butyric acid.[1][4][5][6] This reactivity is fundamental to its role in various chemical and biological applications.

The precise determination of its physical constants, such as boiling and melting points, is a critical indicator of purity. Impurities typically depress the melting point and broaden the melting range, while elevating the boiling point.[7][8]

Quantitative Data: Physical Properties

The following table summarizes the key physical properties of high-purity **butyric anhydride**, compiled from verified sources.



Property	Value	Units
Boiling Point	198 - 200	°C
Melting Point	-75 to -66	°C
Molecular Formula	C8H14O3	-
Molecular Weight	158.19	g/mol
Density	0.967	g/mL at 25°C
Vapor Pressure	0.28	mmHg at 25°C
Flash Point	82 - 87	°C

Data sourced from PubChem, Sigma-Aldrich, Fisher Scientific, and other chemical suppliers.

Experimental Protocols for Physical Property Determination

Accurate measurement of boiling and melting points requires standardized laboratory procedures. The following sections detail the accepted methodologies for high-purity organic compounds like **butyric anhydride**.

The capillary method is the standard technique for determining the melting point of a crystalline solid, as recognized by major pharmacopeias.[9] For **butyric anhydride**, the sample must first be frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone).

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)[7][10]
- Capillary tubes (sealed at one end)[7][9]
- Cooling bath (dry ice/acetone or liquid nitrogen)
- Thermometer (calibrated) or digital temperature probe

Procedure:



- Sample Preparation: A small amount of liquid butyric anhydride is introduced into the open end of a capillary tube. The tube is then carefully chilled in the cooling bath until the sample solidifies completely.
- Packing: The capillary tube is inverted and tapped gently to pack the solid sample into the sealed bottom of the tube, forming a compact column of 2-4 mm in height.[10]

Measurement:

- The packed capillary tube is placed into the heating block of the melting point apparatus.
 [10]
- The temperature is increased rapidly to about 15-20°C below the expected melting point (-75°C).[7]
- The heating rate is then reduced to a slow and steady rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Observation and Recording:
 - Initial Melting Point (T1): The temperature at which the first drop of liquid appears in the solid column is recorded.
 - Final Melting Point (T2): The temperature at which the entire solid sample has transformed into a clear liquid is recorded.
 - The melting range is reported as T₁ T₂. For a high-purity compound, this range should be narrow (typically ≤1°C).[7]

For small sample volumes, the micro-boiling point method using a Thiele tube or a melting point apparatus is efficient and accurate.[11] This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Apparatus:

- Thiele tube or melting point apparatus[12][13]
- Small test tube (e.g., 75x10 mm) or a sodium fusion tube



- Capillary tube (sealed at one end)
- Thermometer (calibrated) or digital temperature probe
- Heating medium (mineral oil or silicone oil for Thiele tube)

Procedure:

- Sample Preparation: Approximately 0.5 mL of **butyric anhydride** is placed into the small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is dropped into the test tube with its open end down.
- Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample. The assembly is then clamped inside the Thiele tube, with the heating oil covering the sample.[12]
- Heating: The side arm of the Thiele tube is heated gently.[11][12] As the temperature rises, the air trapped inside the inverted capillary will expand and exit as a slow stream of bubbles.
- Observation: Heating continues until a rapid and continuous stream of bubbles emerges
 from the capillary tube. This indicates that the liquid has reached its boiling point and its
 vapor is displacing the air.
- Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the
 temperature at which the stream of bubbles stops and the liquid is drawn back into the
 capillary tube.[11][12] This is the point where the external atmospheric pressure overcomes
 the vapor pressure of the sample.

Relevance in Drug Development: A Signaling Pathway Perspective

While **butyric anhydride** is primarily a laboratory reagent, its significance in drug development arises from its rapid hydrolysis to butyric acid (butyrate).[1][5] Butyrate is a short-chain fatty acid that functions as a critical signaling molecule and an epigenetic regulator, most notably as a histone deacetylase (HDAC) inhibitor.[14][15][16]



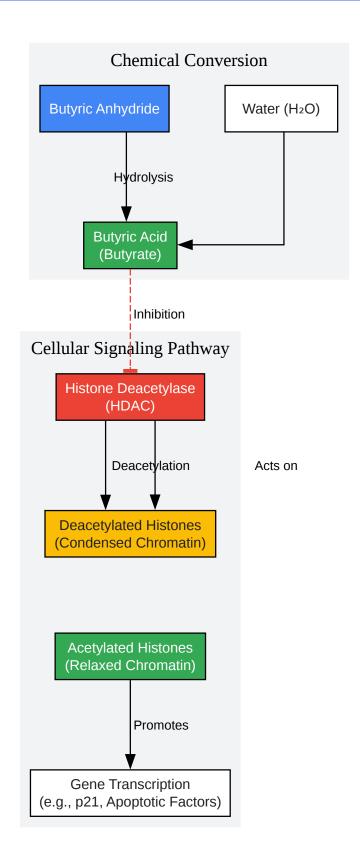




HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate maintains a state of histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis. [17][18] This mechanism makes HDAC inhibitors a major focus in cancer therapy and for treating other diseases.

The logical workflow from **butyric anhydride** to its cellular action is detailed below.





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Butyric Anhydride to HDAC Inhibition Workflow.



This workflow illustrates that **butyric anhydride** serves as a pro-drug or precursor, delivering butyrate which then acts on a key therapeutic target (HDAC) to modulate gene expression. This pathway is a cornerstone of research into treatments for various cancers and inflammatory diseases.[15][19]

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